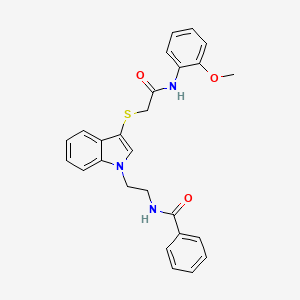

N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-32-23-14-8-6-12-21(23)28-25(30)18-33-24-17-29(22-13-7-5-11-20(22)24)16-15-27-26(31)19-9-3-2-4-10-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSFMZSUAZCBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

Amide Bond Formation: The final step involves coupling the thioether-indole intermediate with 2-methoxyphenylamine and benzoyl chloride to form the benzamide linkage. This reaction typically occurs under basic conditions, using reagents like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under conditions using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl groups.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various enzymes or receptors, making it a candidate for drug development, particularly in targeting cancer or inflammatory diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, while the benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thioether bridge may also play a role in modulating the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing key differences in substituents, pharmacological activity, and synthetic approaches.

Pharmacological and Physicochemical Comparisons

- Bioactivity : The target compound’s indole-thioether-benzamide scaffold is distinct from benzisothiazolone derivatives (e.g., ) but shares structural similarities with oxadiazole-indole hybrids (). While benzisothiazolones exhibit broad-spectrum antimicrobial activity, indole-based compounds like the target molecule are more frequently associated with anticancer activity due to their ability to intercalate DNA or inhibit tubulin polymerization .

- Metabolic Stability : The thioether linker in the target compound likely enhances stability compared to oxadiazole-thiol derivatives (), which may undergo rapid oxidation in vivo .

- Synthetic Complexity : The target compound requires multi-step synthesis involving indole functionalization (e.g., Rh(III)-catalyzed alkylation in ), whereas simpler benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) are synthesized via direct acylation.

Key Research Findings

- Anticancer Potential: Indole-benzamide hybrids demonstrate moderate to high cytotoxicity against cancer cell lines. For example, oxadiazole-indole derivatives () show IC50 values in the low micromolar range, comparable to doxorubicin . The target compound’s 2-methoxyphenyl group may enhance membrane permeability, as seen in related methoxy-substituted anticancer agents .

Notes

Research Gaps: Limited in vivo data are available for the target compound, unlike benzisothiazolones (), which have been tested in animal models.

Synthetic Challenges : The indole-thioether linkage requires precise control of reaction conditions to avoid disulfide formation, a common side reaction in thiol-containing syntheses .

Patent Landscape : Compounds with similar scaffolds (e.g., isoxazole-methylthio-benzamides in ) are patented for antiviral and anticancer applications, highlighting commercial interest in this structural class .

Biological Activity

N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core linked to an indole moiety through a thioether bridge . Its molecular weight is approximately 459.56 g/mol , and it possesses various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3S |

| Molecular Weight | 459.56 g/mol |

| InChI Key | GOSFMZSUAZCBNJ-UHFFFAOYSA-N |

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the indole moiety is particularly significant, as indole derivatives are known for their ability to interact with various cellular targets, including enzymes involved in cancer progression.

2. Protection Against ER Stress

A study highlighted the protective effects of benzamide analogs against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. The analogs demonstrated significant β-cell protective activity, with one compound achieving an EC50 of 0.1 ± 0.01 μM , indicating potent activity against ER stressors like tunicamycin (Tm) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide scaffold can enhance biological activity. For instance, substituents on the indole ring or variations in the thioether linkage may optimize efficacy and selectivity for specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Indole substitution | Increases apoptosis induction in cancer cells |

| Variations in thioether linkage | Alters solubility and bioavailability |

Study on β-cell Protection

In a notable study, a series of benzamide derivatives were synthesized and evaluated for their ability to protect pancreatic β-cells from ER stress. The results indicated that specific structural modifications led to enhanced protective effects, suggesting that this compound could serve as a promising scaffold for developing new diabetes therapies .

Anticancer Activity Evaluation

Another investigation focused on the anticancer potential of related compounds, demonstrating that certain derivatives effectively inhibited cell growth in various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, underscoring the relevance of this compound in cancer research .

Q & A

Basic: What is the recommended synthetic pathway for N-(2-(3-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step organic reactions, typically including:

- Step 1: Formation of the indole-thioether linkage via nucleophilic substitution between a 2-mercaptoindole derivative and a 2-((2-methoxyphenyl)amino)-2-oxoethyl halide. Reaction conditions (e.g., anhydrous DMF, 60–80°C) are critical to avoid side reactions .

- Step 2: Alkylation of the indole nitrogen using 2-bromoethylbenzamide under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux) .

- Purification: High-performance liquid chromatography (HPLC) or column chromatography with gradients of ethyl acetate/hexane ensures >95% purity. Reaction yields can be optimized by controlling solvent polarity and temperature .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, indole NH at δ 10.2–10.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]⁺ peak at m/z 519.2) .

- HPLC: Purity >95% is validated using a C18 column with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays: Validate target inhibition using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., Western blotting for downstream biomarkers) approaches .

- Dose-Response Analysis: Establish EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .

- Computational Validation: Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tyrosine kinases, guiding experimental follow-up .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

- Core Modifications: Replace the methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .

- Linker Optimization: Test ethyl vs. propyl spacers between the indole and benzamide to balance flexibility and rigidity .

- In Silico Screening: Use Schrödinger’s Glide to prioritize derivatives with improved docking scores .

- In Vitro Testing: Evaluate cytotoxicity (MTT assay) and metabolic stability (microsomal assays) for lead candidates .

Advanced: What strategies are effective for optimizing pharmacokinetic properties (e.g., solubility, bioavailability)?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) to the benzamide moiety to enhance aqueous solubility .

- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral bioavailability .

- Metabolic Profiling: Identify major metabolites via LC-MS/MS and modify labile sites (e.g., indole NH methylation) to reduce clearance .

Advanced: How should researchers address discrepancies in synthetic yields reported across studies?

Answer:

- Replicate Conditions: Systematically test variables like solvent (DMF vs. THF), catalyst (e.g., Pd(OAc)₂ vs. PdCl₂), and reaction time .

- Byproduct Analysis: Use TLC and LC-MS to identify side products (e.g., oxidized indole derivatives) and adjust reducing agents (e.g., NaBH₄) .

- Scale-Up Protocols: Optimize stirring rate and temperature gradients for reproducibility at gram scale .

Basic: What are the critical stability considerations for storing this compound?

Answer:

- Storage Conditions: Store at –20°C under argon in amber vials to prevent oxidation of the thioether linkage .

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- CRISPR Knockout Models: Use target gene-knockout cell lines to confirm on-target effects .

- Thermal Proteome Profiling (TPP): Identify engaged targets by monitoring protein thermal shifts in cell lysates .

- In Vivo Pharmacodynamics: Measure biomarker modulation in xenograft models (e.g., tumor volume and phospho-kinase levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.